

Theoretical and Computational Insights into 1,1-Dichlorocyclobutane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichlorocyclobutane

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Introduction

1,1-Dichlorocyclobutane is a halogenated cycloalkane that has garnered interest in theoretical and computational chemistry due to the interplay of ring strain, steric effects, and electrostatic interactions. Understanding its molecular structure, conformational dynamics, and vibrational properties is crucial for its potential applications in organic synthesis and as a structural motif in medicinal chemistry. This technical guide provides an in-depth analysis of **1,1-dichlorocyclobutane**, summarizing key quantitative data from computational studies and outlining the methodologies employed in its theoretical investigation.

Molecular Structure and Conformational Analysis

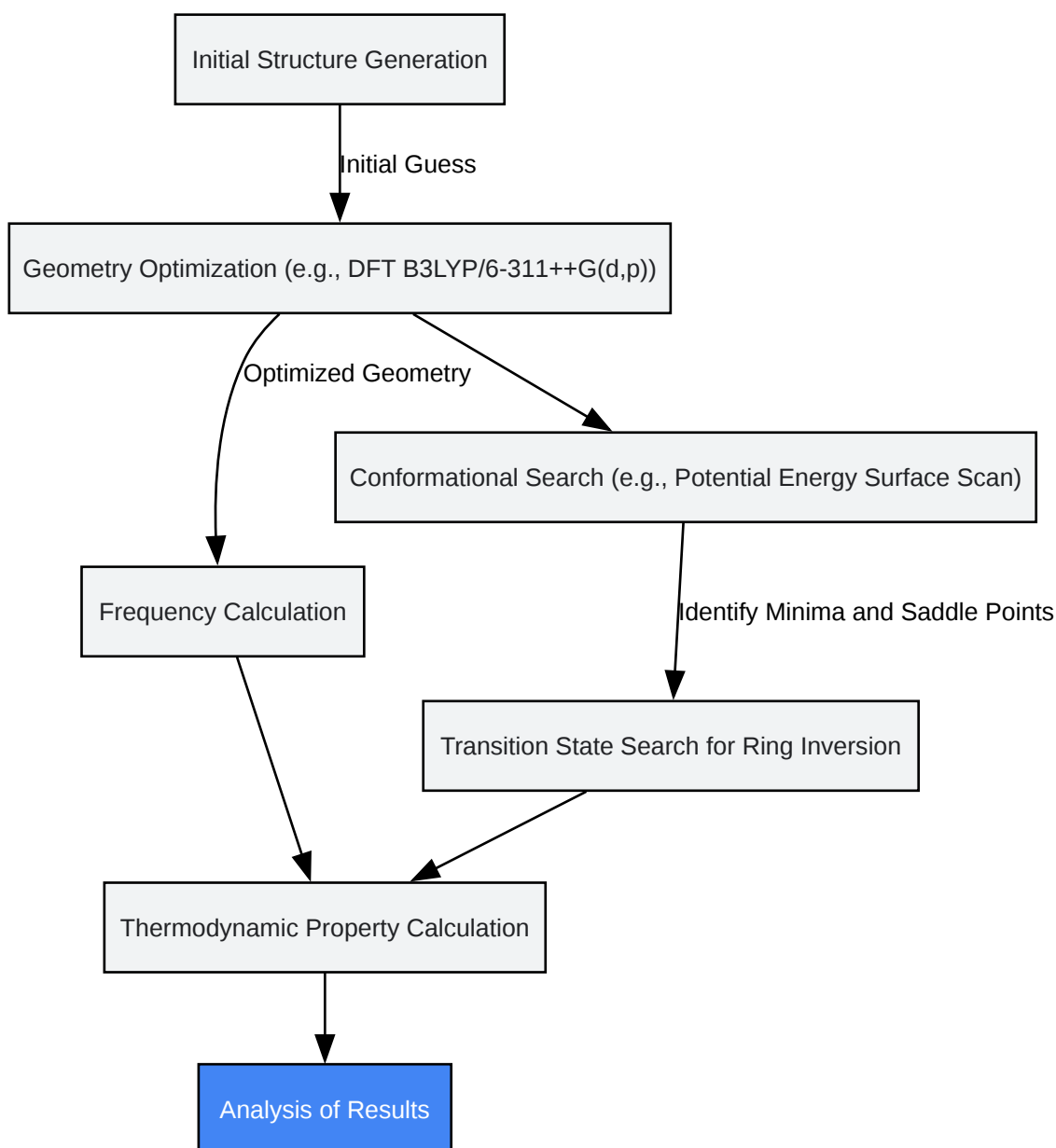
The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve torsional strain. In the case of **1,1-dichlorocyclobutane**, the presence of two bulky chlorine atoms on the same carbon atom significantly influences the ring's geometry and conformational energetics.

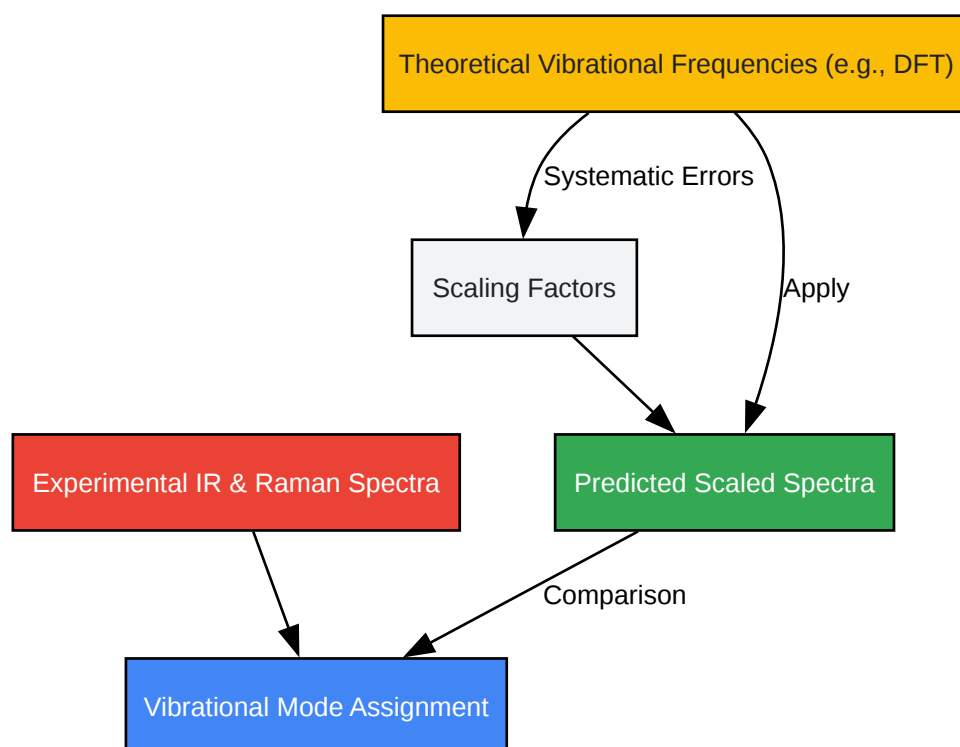
Computational studies, typically employing Density Functional Theory (DFT) and ab initio methods, are essential for elucidating the precise structural parameters of **1,1-dichlorocyclobutane**. These calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

A critical aspect of cyclobutane derivatives is the phenomenon of ring-puckering, which leads to a dynamic equilibrium between different conformations. For **1,1-dichlorocyclobutane**, this involves the out-of-plane bending of the carbon atoms. The energy barrier for this ring inversion is a key parameter determined through computational modeling.

Computational Methodology Workflow

The following diagram illustrates a typical workflow for the computational analysis of **1,1-dichlorocyclobutane**'s conformation.





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